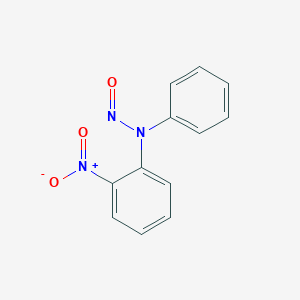
2,5-Thiophenedione, 3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedione, 3,4-dimethyl- is a heterocyclic organic compound with the molecular formula C6H8O2S and a molecular weight of 144.192 g/mol . This compound is a derivative of thiophene, a five-membered ring containing one sulfur atom. The presence of two carbonyl groups at positions 2 and 5, along with methyl groups at positions 3 and 4, makes this compound unique and of interest in various fields of research .
Preparation Methods
The synthesis of 2,5-Thiophenedione, 3,4-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 3,4-dimethylthiophene using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the cyclization of appropriate precursors under acidic or basic conditions . Industrial production methods often involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
2,5-Thiophenedione, 3,4-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) . Major products formed from these reactions include sulfoxides, sulfones, diols, and substituted thiophenes .
Scientific Research Applications
2,5-Thiophenedione, 3,4-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Thiophenedione, 3,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . It can also undergo redox reactions, influencing cellular oxidative stress pathways . The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
2,5-Thiophenedione, 3,4-dimethyl- can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Lacks the carbonyl groups, making it less reactive in certain chemical reactions.
3,4-Dimethylthiophene: Similar structure but without the carbonyl groups, leading to different reactivity and applications.
2,5-Dimethyl-3-furoic acid: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.
The uniqueness of 2,5-Thiophenedione, 3,4-dimethyl- lies in its combination of carbonyl and methyl groups, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
10547-83-8 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3,4-dimethylthiophene-2,5-dione |
InChI |
InChI=1S/C6H6O2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3 |
InChI Key |
QINKKBMLWVZGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)SC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


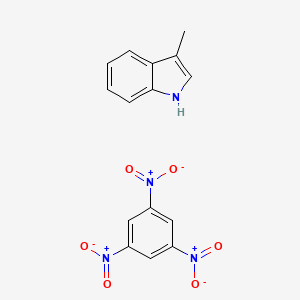
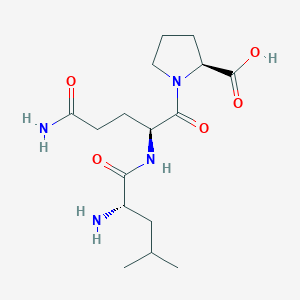
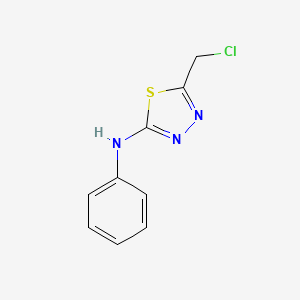
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
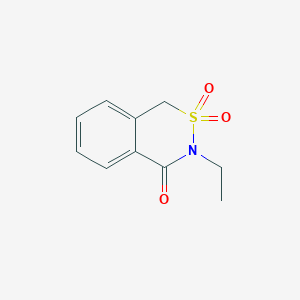

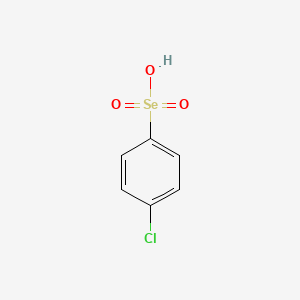
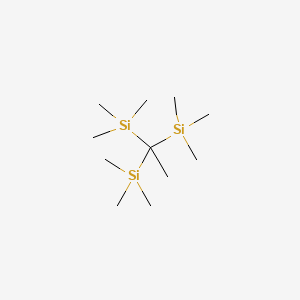
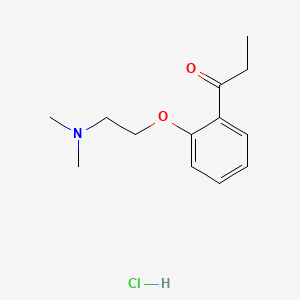
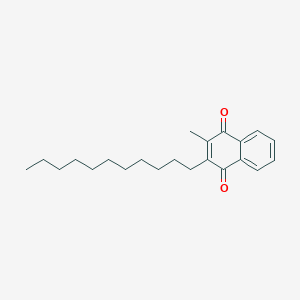

![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
